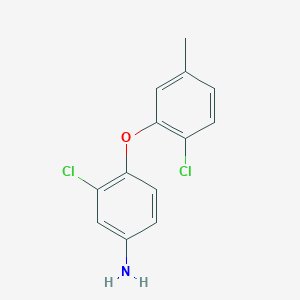

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple substituents. The compound's Chemical Abstracts Service registry number is 946662-58-4, which serves as the primary identifier in chemical databases and literature. The systematic name reflects the specific positioning of functional groups: the chlorine atom occupies the 3-position of the aniline ring, while the 2-chloro-5-methylphenoxy group is attached at the 4-position.

The molecular descriptor number assigned by the Molecular Design Limited database is MFCD08687235, providing additional systematic identification for database searches and chemical inventory management. Alternative nomenclature systems may refer to this compound using various synonyms, though the IUPAC designation remains the standard for scientific communication. The compound belongs to the broader class of halogenated anilines, specifically those containing phenoxy substituents, which places it within a category of chemicals with significant synthetic and industrial importance.

Chemical suppliers and research institutions consistently employ the CAS number 946662-58-4 for accurate identification and procurement processes. This standardized identification system ensures proper handling and documentation across different research facilities and commercial applications. The systematic naming convention also facilitates computer-aided molecular design and database searching, enabling researchers to locate relevant literature and property data efficiently.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H11Cl2NO, indicating a complex organic structure containing thirteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is precisely determined as 268.13 daltons, representing the sum of atomic masses within the molecular structure. Alternative sources report slight variations in molecular weight measurements, with values of 268.14 daltons also documented, likely reflecting different precision levels in analytical determinations.

The elemental composition reveals a carbon content of approximately 58.22 percent by mass, reflecting the predominantly aromatic character of the molecule. The presence of two chlorine atoms contributes significantly to the overall molecular weight, accounting for approximately 26.49 percent of the total mass. This substantial halogen content influences various physicochemical properties, including density, solubility characteristics, and electronic distribution patterns within the molecular framework.

Detailed mass spectral analysis provides fragmentation patterns that confirm the molecular structure and enable identification of characteristic molecular ions. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the complete molecular structure. Fragment ions typically result from loss of chlorine atoms, phenoxy groups, or amino functionalities, providing structural confirmation through established fragmentation mechanisms.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H11Cl2NO | |

| Molecular Weight | 268.13 g/mol | |

| Carbon Content | 58.22% | Calculated |

| Chlorine Content | 26.49% | Calculated |

| Heavy Atom Count | 17 |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon-13 environments within the molecular framework. Proton nuclear magnetic resonance spectra typically exhibit characteristic chemical shifts corresponding to aromatic protons in the aniline and phenoxy rings, with distinct patterns reflecting the electronic effects of chlorine and methyl substituents. The amino group protons appear as a characteristic broad signal, typically in the range of 3.5 to 5.5 parts per million, while aromatic protons generate complex multipicity patterns in the 6.5 to 8.0 parts per million region.

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments for each carbon atom within the molecular structure. Aromatic carbon atoms exhibit chemical shifts between 110 and 160 parts per million, with specific values depending on their proximity to electron-withdrawing chlorine atoms and electron-donating methyl groups. The methyl carbon typically appears around 20 parts per million, providing a distinctive signal for structural confirmation.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to specific functional groups within the molecule. The amino group generates characteristic nitrogen-hydrogen stretching vibrations typically observed between 3300 and 3500 wavenumbers, while aromatic carbon-carbon stretching modes appear in the 1400 to 1600 wavenumber region. The phenoxy linkage contributes carbon-oxygen stretching vibrations around 1200 to 1300 wavenumbers, providing additional structural confirmation.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 268, confirming the molecular weight determination. Fragmentation patterns provide insight into the structural stability and breakdown pathways under ionization conditions. Common fragment ions include loss of chlorine atoms (molecular ion minus 35 mass units) and phenoxy group elimination, generating characteristic fragmentation patterns that support structural assignments.

Computational Chemistry Studies (Density Functional Theory-based Electronic Structure Calculations)

Computational chemistry investigations of this compound employ density functional theory methods to elucidate electronic structure properties and molecular orbital characteristics. These calculations provide detailed information about electron distribution patterns, molecular geometry optimization, and electronic properties that influence chemical reactivity. The calculations typically utilize standard basis sets such as 6-31G(d) or higher-level methods to ensure adequate description of the halogenated aromatic system.

Electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity patterns. The presence of chlorine atoms significantly influences the molecular orbital energies through their electron-withdrawing effects, modifying the overall electronic character of the aniline system. The phenoxy substituent contributes additional complexity through its extended conjugation system.

Computed molecular properties include dipole moments, polarizabilities, and electrostatic potential surfaces that provide insight into intermolecular interaction patterns and solubility characteristics. The calculated logarithm of the octanol-water partition coefficient value of 4.37 suggests relatively high lipophilicity, consistent with the compound's halogenated aromatic structure. This property influences biological membrane permeability and environmental distribution patterns.

Thermodynamic property calculations provide estimates of formation enthalpies, heat capacities, and entropy values that are essential for understanding the compound's stability and reaction thermodynamics. These computed properties complement experimental measurements and enable prediction of behavior under various conditions. The calculations also provide insight into conformational preferences and rotational barriers around the phenoxy linkage.

| Computed Property | Value | Method |

|---|---|---|

| LogP | 4.37 | |

| Heavy Atoms | 17 | |

| Rotatable Bonds | 2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information including bond lengths, bond angles, and molecular packing arrangements within the crystal lattice. The compound exhibits specific conformational preferences determined by intramolecular interactions between the aniline and phenoxy moieties, as well as steric effects arising from the chlorine and methyl substituents. Crystal structure determination reveals the precise geometry of the phenoxy linkage and the relative orientation of the two aromatic ring systems.

Conformational analysis demonstrates that the molecule adopts specific torsional angles around the carbon-oxygen bond connecting the aniline and phenoxy rings. These conformational preferences result from a balance between steric repulsion, electronic interactions, and crystal packing forces. The chlorine atoms in both ring systems influence the conformational landscape through their size and electronic effects, creating preferred rotational conformers.

Intermolecular interactions within the crystal structure include hydrogen bonding patterns involving the amino group and potential halogen bonding interactions between chlorine atoms and electron-rich centers on neighboring molecules. These non-covalent interactions determine crystal packing efficiency and influence physical properties such as melting point and solubility characteristics.

The molecular geometry reveals specific bond length patterns characteristic of halogenated aromatic systems. Carbon-chlorine bond lengths typically measure approximately 1.75 angstroms, while the carbon-oxygen bond in the phenoxy linkage exhibits standard single bond character around 1.43 angstroms. The planarity deviations of the aromatic rings provide information about electronic delocalization and steric strain within the molecular framework.

Thermal analysis of crystalline samples provides information about phase transitions, decomposition temperatures, and thermal stability characteristics. The compound typically exhibits specific melting behavior that reflects the strength of intermolecular interactions within the crystal lattice. Dynamic mechanical analysis can reveal additional information about molecular motion and conformational flexibility in the solid state.

Properties

IUPAC Name |

3-chloro-4-(2-chloro-5-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCOEPVEHSEHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Reduction of Aromatic Precursors

A closely related compound, 3-chloro-4-methylaniline, is prepared industrially by chlorination of para-nitrotoluene (PNT) followed by catalytic hydrogenation reduction. This method is relevant as a foundational step for preparing chlorinated aniline derivatives:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Chlorination | PNT is chlorinated with chlorine gas under stirring at 70–80 °C | Chlorine feed: 0.48–0.54 weight parts; Stirring 10 min | Formation of 2-chloro-4-nitrotoluene |

| Washing | Chlorinated product washed to remove impurities | Washing still | Purified chlorinated nitro compound |

| Catalytic Hydrogenation | Reduction of nitro group to amine using hydrogen and catalyst | Hydrogen feed: 0.038–0.044 weight parts; Catalyst: Raney nickel or similar; Temp: ~70–110 °C | 3-chloro-4-methylaniline with >98.5% purity |

This method is efficient in raw material usage and energy consumption, providing a high yield of chlorinated aniline intermediates suitable for further functionalization.

Formation of the Phenoxy Linkage

The key step to obtain this compound is the nucleophilic aromatic substitution (SNAr) reaction between a chlorinated phenol derivative and a chlorinated aniline or its precursor. The general approach involves:

- Reacting 2-chloro-5-methylphenol with 3-chloro-4-aminophenol or its protected form.

- Using a base (e.g., potassium carbonate) to deprotonate the phenol, generating the phenoxide ion.

- Heating the mixture in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to facilitate the substitution of the chlorine atom by the phenoxide.

This step requires careful control of temperature and stoichiometry to avoid side reactions such as over-chlorination or polymerization.

Alternative Synthetic Routes

Some literature suggests starting from 2-chloro-5-methylphenol and 3-chloro-4-nitroaniline, performing the phenoxy coupling first, followed by catalytic hydrogenation to reduce the nitro group to an amine. This sequence can improve yields and purity by minimizing amine oxidation during coupling.

Research Findings and Optimization

- Catalysts: Raney nickel and palladium on carbon are commonly used for hydrogenation steps, with additives like SnCl4·nH2O improving conversion and selectivity to nearly 100% in related systems.

- Temperature Control: Chlorination is optimally performed at 70–80 °C to balance reaction rate and selectivity.

- Hydrogen Feed: Precise hydrogen dosing (0.038–0.044 weight parts) is critical for efficient reduction without over-reduction or catalyst poisoning.

- Purification: Multiple refining steps, including washing and rectification, are necessary to achieve high purity (>98.5%) of the final product.

Summary Table of Preparation Parameters

| Process Step | Key Reagents/Conditions | Temperature (°C) | Time | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Chlorination | PNT + Cl2 (0.48–0.54 wt parts) | 70–80 | 10 min stirring | ~98% (2-chloro-4-nitrotoluene) | Stirring critical for uniform chlorination |

| Washing | Water or suitable solvent | Ambient | - | Removes impurities | Essential before reduction |

| Catalytic Hydrogenation | 2-chloro-4-nitrotoluene + H2 (0.038–0.044 wt parts), Raney Ni catalyst | 70–110 | 4 h reflux | >98.5% (3-chloro-4-methylaniline) | Additives like SnCl4·nH2O improve selectivity |

| Phenoxy Coupling | 2-chloro-5-methylphenol + chlorinated aniline precursor, base (K2CO3) | 80–120 | Several hours | High yield expected | Solvent choice affects reaction rate |

| Final Purification | Rectification, recrystallization | Variable | - | High purity product | Multiple steps recommended |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and pharmaceuticals, where it acts as a building block for more complex molecules. The compound's chlorinated structure enhances its reactivity, making it suitable for further chemical transformations.

Table 1: Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Dyes and Pigments | Used in the formulation of colorants | Reactive dyes, azo dyes |

| Pharmaceuticals | Precursor for active pharmaceutical ingredients | Antimicrobial agents, anti-inflammatory drugs |

| Agrochemicals | Intermediate in pesticide synthesis | Herbicides, insecticides |

Biological Research

Proteomics and Molecular Biology

In biological research, this compound is employed to study protein interactions and functions. Its ability to modify proteins through specific binding makes it valuable in proteomics, allowing researchers to explore cellular mechanisms and biochemical pathways.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could effectively bind to specific protein targets, altering their activity. This interaction was crucial for understanding the pathways involved in cellular responses to stress, highlighting its potential in drug discovery and therapeutic development.

Industrial Applications

Production of Specialty Chemicals

The compound is also used in the manufacturing of specialty chemicals that require precise molecular structures for specific functionalities. Its use in industrial processes often involves reactions that leverage its chlorinated aromatic structure to yield desired products efficiently.

Table 2: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Textile | Dye manufacturing | Colorfastness and stability |

| Agriculture | Synthesis of agrochemicals | Enhanced efficacy in pest control |

| Coatings | Production of protective coatings | Improved durability and weather resistance |

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider its environmental impact. The chlorinated nature of this compound raises concerns regarding toxicity and biodegradability. Ongoing research aims to develop safer derivatives or alternative compounds that can fulfill similar roles with reduced environmental risks.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with related aniline derivatives:

Key Observations:

- Substituent Position and Electronic Effects: The position of chlorine and methyl groups significantly alters electronic properties.

Physicochemical Properties

Polarity and Chromatographic Behavior:

- In TLC analysis, 3-chloro-4-(4-chlorophenoxy)aniline exhibited higher polarity than its sarcosine hybrid due to the polar amine and chlorophenoxy groups . The target compound’s methyl group may reduce polarity slightly compared to the 4-chloro analog, affecting solubility and chromatographic retention.

Thermal Stability:

- 4-Chloro-2-methoxy-5-methylaniline (a structurally simpler analog) has a melting point of 97–103°C , suggesting that bulkier substituents (e.g., phenoxy groups) in the target compound may lower melting points due to reduced crystallinity.

Biological Activity

3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agricultural chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁Cl₂NO, with a molecular weight of 268.14 g/mol. The compound features a chloro-substituted aniline structure, which is significant for its biological activity. The presence of chlorine atoms enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that the compound can inhibit the growth of certain strains of Candida, a common fungal pathogen, suggesting potential applications in antifungal therapy.

The mechanism of action involves the compound's interaction with specific enzymes or receptors within microbial cells. By binding to these targets, it can disrupt essential biochemical pathways, leading to cell death or growth inhibition. This binding may occur at active sites or allosteric sites on enzymes, thereby modulating their activity .

Case Study: Antifungal Activity

In a study examining the antifungal efficacy of this compound against Candida albicans, researchers determined the Minimum Inhibitory Concentration (MIC) values. The compound demonstrated significant antifungal activity with MIC values ranging from 0.00195 to 0.0078 µg/mL against various clinical isolates . This suggests that it could be a viable candidate for developing new antifungal agents.

Table: Biological Activity Summary

| Biological Activity | Target Organisms | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Candida albicans | 0.00195 - 0.0078 | High |

| Antifungal | Escherichia coli | Not specified | Moderate |

| Enzyme Inhibition | Various enzymes | Not specified | Potential therapeutic use |

Applications in Medicine and Industry

This compound is not only valuable in medical applications but also finds utility in industrial settings. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in the production of dyes and pigments further underscores its versatility.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, and how do reaction conditions influence yield?

A two-step approach is typically employed:

Condensation : React 2-chloro-4-nitrophenol with 2-chloro-5-methylbenzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate.

Reduction : Use Fe/NH₄Cl in acidic conditions to reduce the nitro group to an amine .

Key variables :

Q. How can the purity and structural integrity of this compound be validated?

Analytical toolkit :

- HPLC/MS : Confirm molecular weight (C₁₃H₁₀Cl₂N₂O, ~293.14 g/mol) and detect impurities (<2% by area normalization) .

- NMR : Characterize aromatic protons (δ 6.8–7.4 ppm for aniline and phenoxy groups) and methyl groups (δ 2.3 ppm) .

- X-ray crystallography : Resolve crystal packing using SHELXL for small-molecule refinement (e.g., space group P2₁/c, Z = 4) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize by-products like dehalogenated derivatives?

Strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce nucleophilic substitution at the chloro sites.

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity and reduce side reactions .

- In situ monitoring : Employ FT-IR to track nitro group reduction (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

- DFT calculations : Model HOMO/LUMO energies to assess electrophilicity at the aniline NH₂ group.

- Docking studies : Predict interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina .

- Degradation pathways : Simulate hydrolysis under acidic/alkaline conditions via Gaussian 09 to identify vulnerable bonds .

Q. How do crystallographic data resolve discrepancies in reported melting points?

Case study :

- Observed melting points vary (97–103°C vs. 178°C) due to polymorphism or solvate formation.

- ORTEP-3 visualization confirms two polymorphs:

Methodological Challenges

Q. How to address conflicting spectroscopic data for the phenoxy-aniline moiety?

Q. What strategies mitigate oxidative degradation during long-term storage?

- Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical formation.

- Storage conditions : Keep in amber vials at –20°C under argon; monitor via UV-Vis (λmax = 280 nm) for absorbance shifts .

Applications in Drug Discovery

Q. What in vitro assays are recommended to evaluate its bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.